molecular formula C15H18N4O2S B2741203 4-methyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 2034222-59-6

4-methyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2741203
CAS RN: 2034222-59-6
M. Wt: 318.4
InChI Key: JGABLYCLRPADDD-HAQNSBGRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C15H18N4O2S and its molecular weight is 318.4. The purity is usually 95%.
BenchChem offers high-quality 4-methyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1,2,3-thiadiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1,2,3-thiadiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimycobacterial Activity

Research has highlighted the potential of substituted isosteres of pyridine- and pyrazinecarboxylic acids, including structures similar to 4-methyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1,2,3-thiadiazole-5-carboxamide, for their antimycobacterial properties. These compounds, upon modification to increase lipophilicity, have shown enhanced cellular permeability, potentially leading to improved effectiveness against Mycobacterium tuberculosis. The derivatized isosteres are anticipated to be activated by esterases once inside the mycobacterial cell, exhibiting a range of activities that significantly surpass that of the reference drug, pyrazinamide (Gezginci, Martin, & Franzblau, 1998).

Anticonvulsant Properties

Another study focused on the crystal structures of anticonvulsant enaminones, revealing their molecular interactions and hydrogen bonding patterns. While not directly mentioning 4-methyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1,2,3-thiadiazole-5-carboxamide, this research contributes to understanding the structural basis of anticonvulsant activity in related compounds. Such insights are crucial for the design of new therapeutic agents with optimized efficacy and specificity (Kubicki, Bassyouni, & Codding, 2000).

Cytotoxicity Against Cancer Cells

Further research into pyrazole and pyrazolopyrimidine derivatives, including those structurally related to the compound , has explored their cytotoxic effects against various cancer cell lines. These studies demonstrate the potential of such compounds to inhibit the growth of cancerous cells, indicating a promising area for the development of new anticancer drugs. The synthesis and characterization of these compounds lay the groundwork for further investigations into their mechanisms of action and therapeutic potential (Hassan, Hafez, & Osman, 2014).

Antiulcer Agents

Another avenue of research has been the development of imidazo[1,2-a]pyridines substituted at the 3-position as potential antiulcer agents. Although these compounds did not show significant antisecretory activity, some exhibited notable cytoprotective properties. This suggests that modifications of the core structure, akin to 4-methyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1,2,3-thiadiazole-5-carboxamide, might yield new therapeutic options for ulcer treatment (Starrett, Montzka, Crosswell, & Cavanagh, 1989).

properties

IUPAC Name

4-methyl-N-(4-pyridin-2-yloxycyclohexyl)thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S/c1-10-14(22-19-18-10)15(20)17-11-5-7-12(8-6-11)21-13-4-2-3-9-16-13/h2-4,9,11-12H,5-8H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGABLYCLRPADDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2CCC(CC2)OC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1,2,3-thiadiazole-5-carboxamide

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